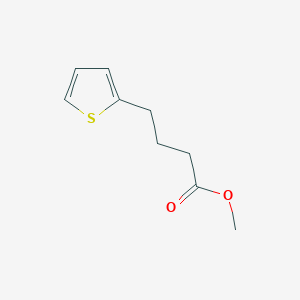
4-(2-Thienyl)butanoic acid methyl ester
Overview
Description
4-(2-Thienyl)butanoic acid methyl ester is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2-Thienyl)butanoic acid methyl ester (commonly referred to as TBA-ME) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with synthetic routes and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its thienyl group, which contributes to its unique biological profile. The compound has the following molecular formula:
- Molecular Formula : C₉H₁₀O₂S
- Molecular Weight : 182.24 g/mol
The presence of the thienyl moiety is crucial for its interaction with biological targets, enhancing its pharmacological potential.
1. Antimicrobial Activity
Research indicates that TBA-ME exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the thienyl group enhances its membrane-disrupting capabilities. The Minimum Inhibitory Concentration (MIC) values for TBA-ME against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that TBA-ME could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
2. Anticancer Activity
TBA-ME has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death pathways.
Case Study : In a recent study, TBA-ME was tested on MCF-7 cells, showing a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased early and late apoptotic cells, indicating effective anticancer activity.
3. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. A study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. TBA-ME significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.
The biological activity of TBA-ME can be attributed to several mechanisms:
- Membrane Disruption : The thienyl group may interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial targets.
- Apoptosis Induction : In cancer cells, TBA-ME activates apoptotic pathways by modulating key proteins involved in cell survival.
- Cytokine Modulation : By inhibiting NF-κB signaling pathways, TBA-ME reduces the expression of inflammatory cytokines.
Properties
IUPAC Name |
methyl 4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXOYOSYBCRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174946 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20828-66-4 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














